
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of an amino group, a dichloroanilino group, and a pyrimidinone ring, making it a valuable molecule in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one typically involves the reaction of 3,4-dichloroaniline with a pyrimidine derivative under specific conditions. One common method is the catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure . This process requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous hydrogenation reactions. The mixture of chloronitrobenzene and 3,4-dichloronitrobenzene is subjected to hydrogenation at controlled temperatures and pressures. The resulting product is then purified through distillation to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidinone derivatives, while reduction can produce various amino-substituted compounds .
Aplicaciones Científicas De Investigación
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit DNA polymerase activity in certain organisms, affecting DNA replication and repair processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-4-chloro-6-(3,4-dichloroanilino)pyrimidine
- 2-amino-6-(3,4-dichloroanilino)-4-pyrimidinethiol
Uniqueness
Compared to similar compounds, 2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one exhibits unique properties due to its specific functional groups and molecular structure.
Propiedades
Número CAS |
90767-72-9 |
|---|---|
Fórmula molecular |
C10H8Cl2N4O |
Peso molecular |
271.10 g/mol |
Nombre IUPAC |
2-amino-4-(3,4-dichloroanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8Cl2N4O/c11-6-2-1-5(3-7(6)12)14-8-4-9(17)16-10(13)15-8/h1-4H,(H4,13,14,15,16,17) |
Clave InChI |
SQFJVHBOGMKABU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=CC(=O)NC(=N2)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


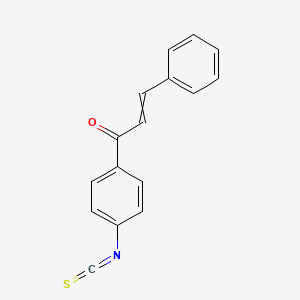


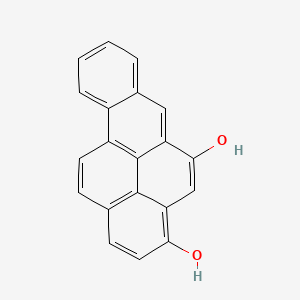
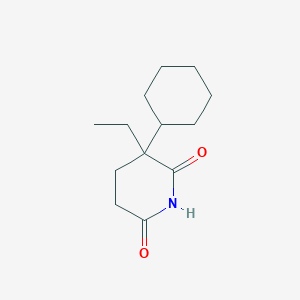
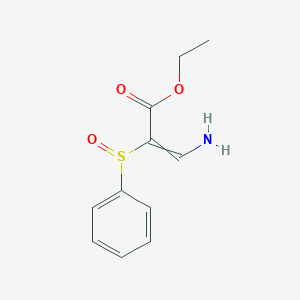
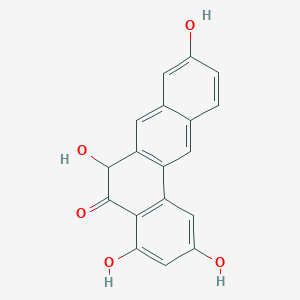
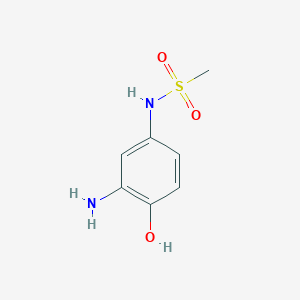

![2-{[(Diphenylphosphoryl)acetyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B14347511.png)



![Phenol, 2,2'-[1,2-phenylenebis(iminomethylene)]bis-](/img/structure/B14347551.png)
